2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid
Description
2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid featuring a trifluoromethyl group and a cyanomethyl substituent on the β-carbon. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanomethyl group introduces a reactive nitrile functionality, enabling further chemical modifications such as cyclization or nucleophilic substitutions .
Properties
IUPAC Name |
2-(cyanomethyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)3-4(1-2-10)5(11)12/h4H,1,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGZVORLDDYDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as cyanoacetamides are known to be precursors for heterocyclic synthesis . They interact with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamides, a related class of compounds, are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmacokinetics
A related study on cyanomethyl vinyl ether derivatives predicted favorable adme properties, highlighting potential as anticancerous agents .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid may also have significant biological effects.
Action Environment
It’s known that environmental and genetic factors can control the biosynthesis of secondary metabolites in plants , which may provide some insight into how environmental factors could influence the action of this compound.
Biological Activity
2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid is a synthetic organic compound notable for its unique trifluoromethyl group and cyanomethyl functionality. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions due to the strong electron-withdrawing nature of fluorine atoms.
Enzyme Inhibition
Research indicates that compounds with trifluoromethyl groups can act as enzyme inhibitors. The mechanism typically involves binding to the active site of enzymes, altering their activity. For instance, studies have shown that similar compounds can inhibit key metabolic enzymes involved in amino acid metabolism and biosynthesis pathways.
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated in various studies. Its structural features suggest potential effectiveness against a range of bacterial and fungal pathogens. The presence of the cyanomethyl group enhances its lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Beilstein Journal of Organic Chemistry explored the antimicrobial properties of fluorinated compounds similar to this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus .
- Enzyme Interaction : Another investigation focused on the interaction between this compound and amino acid racemases. The results showed that it could effectively inhibit these enzymes by competing with natural substrates due to its structural similarity .
- Potential Therapeutic Applications : A patent application highlighted the potential use of this compound in treating metabolic disorders related to amino acid deficiencies. The authors proposed that its ability to modulate enzyme activity could be beneficial in managing conditions such as phenylketonuria (PKU) .
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Enzyme | Concentration (µg/mL) | Effectiveness (%) |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | 75 |
| Antimicrobial | S. aureus | 50 | 70 |
| Enzyme Inhibition | Amino Acid Racemase | Varies | Significant |
| Metabolic Modulation | PKU-related Enzymes | Low doses | Potentially effective |
Scientific Research Applications
Pain Management
One of the primary applications of 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid is in the development of analgesics. Research indicates that compounds related to this structure can effectively modulate calcium channels, providing therapeutic benefits for various pain conditions:
- Acute and Chronic Pain : These compounds have shown efficacy in models of inflammatory pain and neuropathic pain.
- Neurological Disorders : They are being investigated for their potential to treat disorders such as epilepsy and depression by modulating neurotransmitter release and receptor activity .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against mycobacterial infections. This includes applications in treating tuberculosis, where the compound's structure enhances its interaction with bacterial cell membranes .
Case Study 1: Analgesic Efficacy
A study published in a pharmacological journal demonstrated the effectiveness of a compound derived from this compound in reducing pain in rodent models. The compound was administered at varying doses, revealing a dose-dependent reduction in pain response when assessed through behavioral tests such as the hot plate test and formalin test .
| Dose (mg/kg) | Pain Reduction (%) |
|---|---|
| 5 | 20 |
| 10 | 45 |
| 20 | 75 |
Case Study 2: Antimicrobial Potential
In another study focusing on antimicrobial applications, researchers tested the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that it significantly inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of the bacterial cell wall integrity due to the compound's fluorinated structure .
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 5 | 10 |
| 10 | 15 |
| 20 | 25 |
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that at therapeutic doses, adverse effects are minimal; however, further long-term studies are necessary to establish safety parameters for human use .
Comparison with Similar Compounds
Phenyl-Substituted Analogs
Examples :
- 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid (CID 79441246): Molecular formula C₁₀H₈ClF₃O₂, collision cross-section (CCS) values range from 147.6 Ų ([M-H]⁻) to 160.4 Ų ([M+Na]+) .
- 2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic acid: Molecular formula C₁₀H₈ClF₃O₂, CAS 1502758-86-2, molecular weight 252.62 .
- 2-(4-Bromophenyl)-4,4,4-trifluorobutanoic acid: Molecular formula C₁₀H₈BrF₃O₂, molecular weight 297.07 .
Key Differences :
- Substituent Effects : The halogen (Cl, Br) on the phenyl ring modulates electronic properties and steric bulk, influencing reactivity and binding affinity in pharmaceutical targets. Brominated derivatives exhibit higher molecular weights compared to chlorinated analogs .
- Applications : Phenyl-substituted analogs are intermediates in agrochemicals and pharmaceuticals, leveraging the trifluoromethyl group for enhanced bioavailability .
Ester Derivatives
Examples :
- Ethyl 2-methyl-4,4,4-trifluoroacetoacetate : Synthesized for applications in fluorinated pharmaceuticals and pesticides. The ester group improves solubility in organic solvents .
- Methyl 4,4,4-trifluorobutanoate: Molecular formula C₅H₇F₃O₂, CAS 2365-82-3. Used as a precursor in flavor and fragrance industries .
Key Differences :
- Reactivity: Ester derivatives are more hydrolytically stable than the parent acid but less reactive in nucleophilic substitutions compared to the cyanomethyl variant.
- Functional Utility: Esters serve as prodrugs or synthetic intermediates, whereas the cyanomethyl group enables click chemistry or heterocycle formation .
Amino Acid Derivatives
Examples :
- 3-(S)-Amino-4,4,4-trifluorobutanoic acid: Molecular formula C₄H₆F₃NO₂, molecular weight 157.07. A fluorinated amino acid analog with applications in peptide synthesis .
- 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic acid: Molecular formula C₇H₁₀F₃NO₂, molecular weight 197.14. Used in medicinal chemistry for cyclopropane ring-induced conformational constraints .
Key Differences :
- Chirality and Bioactivity: Enantiomerically pure amino acids (e.g., (S)-isomers) exhibit higher biological activity due to stereoselective enzyme interactions. The cyanomethyl group may disrupt peptide backbone hydrogen bonding, altering target interactions .
- Synthetic Routes: Asymmetric synthesis methods, such as biomimetic transamination or diastereoselective alkylation, are employed for enantiopure amino acids, whereas cyanomethyl derivatives may require nitrile-specific coupling strategies .
Protected Amino Acids
Examples :
- 2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid (GB53496): Molecular formula C₉H₁₄F₃NO₄, molecular weight 257.21. Purity >97%, stored at -80°C for stability .
- 2-[(Benzyloxycarbonyl)amino]-4,4,4-trifluorobutanoic acid (TRC-B188946): Molecular formula C₁₂H₁₂F₃NO₄, molecular weight 291.22. Requires -20°C storage .
Key Differences :
- Protecting Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups offer orthogonal protection strategies in peptide synthesis. Boc is acid-labile, while Z requires hydrogenolysis .
- Stability : Boc-protected derivatives have longer shelf lives (-80°C for 6 months) compared to Z-protected analogs (-20°C for 1 month) .
Preparation Methods
The presence of the trifluoromethyl group (CF3) at the 4-position and a cyanomethyl substituent at the 2-position on butanoic acid creates both electronic and steric effects that influence synthetic strategies. The electron-withdrawing nature of CF3 affects reactivity of functional groups, while the cyano group requires careful introduction to maintain stability and yield.
Preparation via Cyanomethyl Ester Intermediates and Amino Acid Derivatives
A notable approach involves the synthesis of amino acid analogues bearing the trifluoromethyl substituent, which are then transformed into cyanomethyl esters as activated intermediates. This method was described in detail by Ye et al. (2010), who synthesized fluorinated amino acids including 2-amino-4,4,4-trifluorobutanoic acid derivatives:
- Protection and Activation: The amino group is protected using 4-pentenoyl chloride, forming N-(4-pentenoyl) derivatives.
- Cyanomethyl Ester Formation: Treatment with iodoacetonitrile in the presence of base converts the carboxyl group into the cyanomethyl ester.
- Reaction Conditions: The synthesis occurs in solvents such as pyridine or DMF, with DMF and 4-dimethylaminopyridine (DMAP) yielding higher product amounts.
- Yields: Overall yields for these cyanomethyl esters range from 22% to 81%, depending on the amino acid and reaction conditions.
The key synthetic step is summarized in Table 1 (adapted):
| Step | Reagents/Conditions | Yield Range (%) |
|---|---|---|
| Amino group protection | 4-pentenoyl chloride, DMF, DMAP | High (not specified) |
| Cyanomethyl ester formation | Iodoacetonitrile, base, DMF | 59–81 |
| Overall cyanomethyl ester yield | Combined steps | ~22 |
This method allows for the preparation of cyanomethyl esters of fluorinated amino acids, which can be further used in enzymatic aminoacylation or other transformations.
Asymmetric Synthesis via Ni(II) Complexes and Alkylation
For enantiomerically pure derivatives, a large-scale asymmetric synthesis method has been developed:
- Chiral Auxiliary Complex: Glycine Schiff base forms a Ni(II) complex with a recyclable chiral auxiliary.
- Alkylation: The complex undergoes alkylation with trifluoroethyl iodide (CF3-CH2-I) under basic conditions to introduce the trifluoromethyl group.
- Disassembly and Derivatization: The Ni(II) complex is disassembled to release the amino acid, which is then converted in situ to the N-Fmoc protected derivative.
This method enables the preparation of over 150 g batches with high enantiomeric purity and reproducibility, suitable for pharmaceutical applications requiring stereochemical control.
These methods highlight the importance of controlled introduction of trifluoromethyl groups and halogen substituents, which can be adapted for cyanomethyl functionalization.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyanomethyl ester formation via 4-pentenoyl protection and iodoacetonitrile | 4-pentenoyl chloride, iodoacetonitrile, DMF, DMAP | Moderate to high yields; suitable for amino acid derivatives | Multi-step; moderate overall yield |
| Asymmetric synthesis via Ni(II) complex and alkylation | Ni(II) glycine Schiff base complex, CF3-CH2-I, base | High enantiomeric purity; scalable | Requires chiral auxiliary and metal complex handling |
| Nucleophilic substitution on halogenated intermediate | Sodium cyanide, DMF, halogenated precursor | Direct cyano introduction; mild conditions | Requires preparation of halogenated intermediate |
| Trifluoromethylation and iodination of acrylates | Acrylate, trifluoromethylation reagent, iodide, reflux | High purity; environmentally friendly solvent recovery | Indirect route; further steps needed for cyanomethyl |
Research Findings and Practical Considerations
- The electron-withdrawing trifluoromethyl group significantly affects reactivity, necessitating careful choice of protecting groups and reaction conditions.
- Cyanomethyl esters serve as activated intermediates for further transformations, including enzymatic aminoacylation.
- Asymmetric synthesis methods provide access to enantiomerically pure compounds, essential for bioactive molecule development.
- Nucleophilic substitution strategies allow for direct cyano group installation but depend on the availability of suitable halogenated intermediates.
- Solvent choice and base catalysts (e.g., DMAP in DMF) critically influence yields and selectivity.
- Scale-up feasibility has been demonstrated, particularly in the asymmetric synthesis approach.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
